molecular formula C21H19FN4O2S B2444497 N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-66-2

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2444497
CAS No.: 1251694-66-2
M. Wt: 410.47
InChI Key: XCKRZOSUWUBCTJ-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.
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Biological Activity

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimalarial, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Its molecular formula is C21H19FN4O2S, with a molecular weight of 404.46 g/mol. The presence of the sulfonamide group is crucial for its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of triazolo[4,3-a]pyridine derivatives. A virtual library containing these compounds was screened against falcipain-2, a cysteine protease essential for Plasmodium falciparum survival. Notably:

  • Key Findings : Two compounds demonstrated promising in vitro activity with IC50 values of 2.24 µM and 4.98 µM against P. falciparum.
  • Mechanism of Action : Inhibition of falcipain-2 leads to the degradation of human hemoglobin by the malaria parasite, effectively killing it during the trophozoite stage of its life cycle .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Overview : In vitro tests assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens.
  • Results : The compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL for some derivatives .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies:

  • Mechanism : The compound may modulate protein kinase activities involved in cell proliferation and survival.
  • Clinical Relevance : Similar compounds have shown efficacy in preclinical models targeting specific cancer pathways including those related to thymidylate synthase and HDAC inhibition .

Comparative Biological Activity Table

Activity TypeCompound NameIC50/MIC ValuesTarget/Pathogen
AntimalarialN-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-...2.24 µMPlasmodium falciparum
4.98 µM
AntimicrobialN-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-...0.22 - 0.25 µg/mLStaphylococcus aureus
Staphylococcus epidermidis
AnticancerN-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-...VariesVarious cancer cell lines

Case Studies

  • Antimalarial Screening : A study conducted by researchers at the University of Antwerp focused on synthesizing and evaluating a series of triazolo[4,3-a]pyridine sulfonamides for antimalarial activity. The findings support the potential of these compounds as candidates for drug development against malaria .
  • Antimicrobial Evaluation : A comprehensive study published in ACS Omega assessed multiple derivatives for their antimicrobial efficacy, revealing that certain modifications significantly enhance their activity against resistant strains of bacteria .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-6-3-9-19(12-15)26(14-17-7-4-8-18(22)13-17)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRZOSUWUBCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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